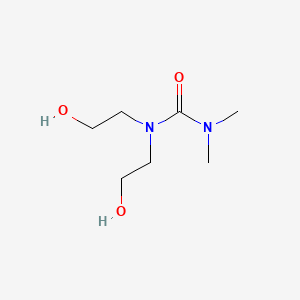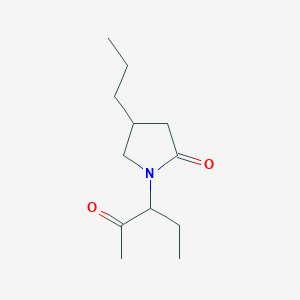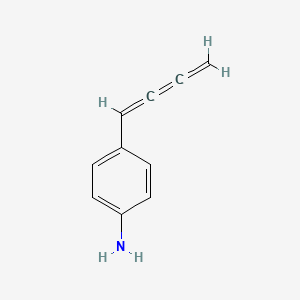![molecular formula C62H86O10 B14189429 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate CAS No. 918626-43-4](/img/structure/B14189429.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is a complex organic compound with the molecular formula C62H86O10. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The compound consists of two phenyl rings connected by an octanedioate linker, with each phenyl ring substituted with a tetradecyloxybenzoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with 4-{[4-(tetradecyloxy)benzoyl]oxy}phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and coordination polymers.
Mécanisme D'action
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes, while its anticancer properties could be due to the inhibition of key signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
- Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate is unique due to its specific tetradecyloxy substitution, which imparts distinct physical and chemical properties. This substitution enhances the compound’s solubility in organic solvents and its ability to form stable complexes, making it particularly valuable in applications requiring high stability and solubility.
Propriétés
Numéro CAS |
918626-43-4 |
|---|---|
Formule moléculaire |
C62H86O10 |
Poids moléculaire |
991.3 g/mol |
Nom IUPAC |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] octanedioate |
InChI |
InChI=1S/C62H86O10/c1-3-5-7-9-11-13-15-17-19-21-25-29-49-67-53-37-33-51(34-38-53)61(65)71-57-45-41-55(42-46-57)69-59(63)31-27-23-24-28-32-60(64)70-56-43-47-58(48-44-56)72-62(66)52-35-39-54(40-36-52)68-50-30-26-22-20-18-16-14-12-10-8-6-4-2/h33-48H,3-32,49-50H2,1-2H3 |
Clé InChI |
PDODVFJSPXPIRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)

![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)


![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
